molecular formula C21H20N2O4 B015525 N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, Ethyl Ester CAS No. 104504-38-3

N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, Ethyl Ester

Cat. No.: B015525
CAS No.: 104504-38-3
M. Wt: 364.4 g/mol
InChI Key: LGUNMAHNWXJYJY-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an acetamido group, a benzoylphenyl group, and a cyanopropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-acetamido-3-(4-benzoylphenyl)propanoic acid. This intermediate is then reacted with ethyl cyanoacetate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate can be compared with other similar compounds to highlight its uniqueness:

    2-Acetamido-3-(4-benzoylphenyl)propanoic acid: This compound lacks the cyanopropanoate moiety, which may affect its reactivity and applications.

    Ethyl 2-acetamido-3-(4-methylphenyl)-2-cyanopropanoate: The presence of a methyl group instead of a benzoyl group can lead to different chemical properties and biological activities.

    Ethyl 2-acetamido-3-(4-hydroxyphenyl)-2-cyanopropanoate: The hydroxy group can introduce additional hydrogen bonding interactions, potentially altering the compound’s behavior in biological systems.

Properties

IUPAC Name

ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-27-20(26)21(14-22,23-15(2)24)13-16-9-11-18(12-10-16)19(25)17-7-5-4-6-8-17/h4-12H,3,13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUNMAHNWXJYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407736
Record name Ethyl N-acetyl-4-benzoyl-alpha-cyanophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104504-38-3
Record name Ethyl N-acetyl-4-benzoyl-alpha-cyanophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, Ethyl Ester
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N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, Ethyl Ester
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N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, Ethyl Ester
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N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, Ethyl Ester
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N-Acetyl-alpha-cyano-p-benzoyl-D,L-phenylalanine, Ethyl Ester

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